molecular formula C15H19N3 B4256689 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Cat. No.: B4256689
M. Wt: 241.33 g/mol
InChI Key: PXTNYZRTXZQPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-Imidazol-1-yl)benzyl]piperidine is a chemical compound with the molecular formula C16H21N3 and an average molecular mass of 255.365 Da . This piperidine derivative features an imidazole ring linked to a benzylpiperidine scaffold, a structural motif of significant interest in medicinal chemistry . Compounds containing piperidine and imidazole subunits are frequently investigated for their potential to interact with biological targets such as enzyme active sites and G-protein-coupled receptors . For instance, structurally similar piperidine-based molecules are being explored in preclinical research as inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , which is a promising target for novel anti-tuberculosis agents . Other research avenues for analogous compounds include their development as histamine H3 receptor antagonists, which is a relevant target for neurological disorders . The specific physical and chemical properties, spectral data, and detailed biological activity profile of this compound are subjects for further investigation. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-imidazol-1-ylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-9-17(10-3-1)12-14-4-6-15(7-5-14)18-11-8-16-13-18/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNYZRTXZQPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 1h Imidazol 1 Yl Benzyl Piperidine and Its Analogues

Retrosynthetic Analysis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to two main synthetic strategies. These strategies are centered around the formation of the C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon.

Strategy A: Reductive Amination

This approach involves the disconnection of the benzylic C-N bond, suggesting a reductive amination pathway. The immediate precursors are identified as piperidine and the key intermediate, 4-(1H-imidazol-1-yl)benzaldehyde. This aldehyde can be further disconnected at the N-aryl bond, leading back to commercially available starting materials: imidazole (B134444) and 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde (B125591) or 4-fluorobenzaldehyde).

Strategy B: N-Alkylation

Alternatively, the same benzylic C-N bond can be formed via a nucleophilic substitution (N-alkylation) reaction. This strategy identifies piperidine and a benzyl (B1604629) halide, specifically 1-(4-(halomethyl)phenyl)-1H-imidazole (e.g., 1-(4-(bromomethyl)phenyl)-1H-imidazole), as the direct precursors. The benzyl halide intermediate can be synthesized from 4-(1H-imidazol-1-yl)methanol, which in turn is derived from the reduction of 4-(1H-imidazol-1-yl)benzaldehyde.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors and key intermediates.

Synthesis of Imidazole Ring Precursors

The imidazole moiety is a fundamental component. While imidazole itself is commercially available, the synthesis of substituted imidazole analogues can be achieved through various methods. One common approach is the multicomponent condensation reaction. For instance, 2,4,5-trisubstituted imidazoles can be synthesized from the reaction of a 1,2-diketone, an aldehyde, and an amine donor like ammonium (B1175870) acetate. google.com Another method involves the reaction of α-bromo-ketones with formamide (B127407) to yield 4-phenyl-imidazole derivatives. nih.gov For specific precursors like 4-nitroimidazole (B12731), a suspension of 4-fluorobenzaldehyde (B137897) and 4-nitroimidazole in dimethylformamide (DMF) can be reacted with sodium hydride to produce 4-(4-nitro-1H-imidazol-1-yl)benzaldehyde. scielo.org.mx

Synthesis of Piperidine Ring Precursors

Piperidine is a readily available starting material. However, the synthesis of functionalized piperidine rings, which may be required for analogues, can be accomplished through several routes. A prevalent method is the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. nih.govnih.gov For example, the reduction of pyridine N-oxides using ammonium formate (B1220265) and palladium on carbon provides an efficient route to piperidines under mild conditions. rsc.org More complex substituted piperidines can be synthesized from piperidones. For instance, 1-ethoxycarbonyl-3,5-bis[(3′-indolyl)methylene]-4-piperidones can be synthesized through a base-catalyzed condensation of 1-ethoxycarbonyl-4-piperidone with 3-indolecarboxaldehyde. rsc.org

Preparation of Benzyl Linker Intermediates

The synthesis of the benzyl linker intermediate, which connects the imidazole and piperidine rings, is a critical step. The two primary intermediates, as identified in the retrosynthetic analysis, are 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-(halomethyl)phenyl)-1H-imidazole.

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde:

This key aldehyde intermediate can be synthesized in high yield by treating 4-bromobenzaldehyde with imidazole. researchgate.net The reaction is typically carried out in an aprotic solvent with the aid of potassium carbonate and a copper(I) catalyst. researchgate.net Another reported method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (B87167) (DMSO) with anhydrous potassium carbonate. mdpi.com

ReactantsCatalyst/BaseSolventTemperatureYieldReference
4-Bromobenzaldehyde, ImidazoleCopper(I) catalyst, K₂CO₃Aprotic Solvent-High researchgate.net
4-Fluorobenzaldehyde, 1,3-dihydro-2H-1,3-benzimidazole-2-thioneK₂CO₃DMSOReflux92% mdpi.com

Synthesis of 1-(4-(bromomethyl)phenyl)-1H-imidazole:

This benzyl halide intermediate can be prepared from the corresponding alcohol, 4-(1H-imidazol-1-yl)methanol. The alcohol is synthesized by the reduction of 4-(1H-imidazol-1-yl)benzaldehyde using a suitable reducing agent like sodium borohydride (B1222165). The subsequent conversion of the alcohol to the bromide can be achieved using reagents such as phosphorus tribromide.

Key Coupling and Cyclization Strategies

The final assembly of this compound is accomplished through one of two primary coupling strategies that form the crucial benzyl-piperidine bond.

N-Alkylation and Reductive Amination Approaches

N-Alkylation:

This method involves the reaction of piperidine with a pre-formed benzyl halide intermediate, such as 1-(4-(chloromethyl)phenyl)-1H-imidazole or 1-(4-(bromomethyl)phenyl)-1H-imidazole. The reaction is typically carried out in the presence of a base, like potassium carbonate or triethylamine, in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netijper.org Microwave-assisted N-alkylation has also been reported to be effective. ijper.org

Piperidine DerivativeBenzyl HalideBaseSolventConditionsReference
Piperidine1-(4-(chloromethyl)phenyl)-1H-imidazoleK₂CO₃AcetonitrileReflux ijper.org
Piperidine1-(4-(bromomethyl)phenyl)-1H-imidazoleTriethylamineDMFRoom Temp. researchgate.net

Reductive Amination:

Reductive amination provides a direct, one-pot method for synthesizing the target compound from 4-(1H-imidazol-1-yl)benzaldehyde and piperidine. nih.gov The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a selective reducing agent. ijrpc.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). ijrpc.com The reaction is often carried out in solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF). scielo.org.mxrsc.org The use of a cation exchange resin with NaBH₄ has also been reported to facilitate this reaction. scielo.org.mx

AldehydeAmineReducing AgentSolventConditionsYieldReference
4-(1H-imidazol-1-yl)benzaldehydePiperidineNaBH(OAc)₃DichloromethaneRoom Temp.High nih.govijrpc.com
4-(1H-imidazol-1-yl)benzaldehydePiperidineNaBH₄ / DOWEX® 50WX8THFRoom Temp.91% (for benzylaniline) scielo.org.mx

Palladium-Catalyzed Coupling Reactions

The formation of the crucial C-N bond between the imidazole ring and the benzyl group is a prime candidate for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a highly effective and versatile method for this transformation. wikipedia.orglibretexts.org This reaction facilitates the coupling of an amine (imidazole) with an aryl halide or triflate. wikipedia.org

A plausible synthetic route would involve the N-arylation of imidazole with a suitable 4-(halomethyl)aryl halide, such as 1-bromo-4-(bromomethyl)benzene. However, a more common and controlled approach involves a two-step sequence. First, the piperidine moiety is introduced onto the benzyl group via nucleophilic substitution of a benzyl halide with piperidine. The resulting 1-(4-bromobenzyl)piperidine (B69257) can then undergo a Buchwald-Hartwig amination with imidazole to furnish the final product.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (imidazole), deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos have been developed to improve reaction efficiency and expand the substrate scope. youtube.com

Table 1: Representative Buchwald-Hartwig Reaction for N-Arylation of Imidazole

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd₂(dba)₃ XPhos K₃PO₄ t-BuOH 100 High
2 Pd(OAc)₂ SPhos NaOt-Bu Toluene 110 High

This table is illustrative of typical conditions and reagents used in Buchwald-Hartwig aminations for N-arylation of imidazoles, based on general findings in the field. acs.orgmit.edu

As an alternative to palladium catalysis, the Ullmann condensation offers a copper-catalyzed route to form C-N bonds. wikipedia.org Traditionally, these reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have introduced the use of ligands like diamines and picolinic acid, which allow the reaction to proceed under milder conditions with catalytic amounts of a copper source (e.g., CuI, Cu₂O). nih.govscispace.com This method can be applied to couple imidazole with 1-(4-bromobenzyl)piperidine, often being a more cost-effective, albeit sometimes lower-yielding, alternative to palladium-catalyzed methods. researchgate.net

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient and atom-economical approach to synthesizing scaffolds like this compound. bohrium.comnih.gov While a specific MCR for this exact target is not widely reported, a hypothetical strategy can be devised based on established MCRs.

For instance, a Mannich-type reaction could be envisioned. The Mannich reaction classically involves an amine, a non-enolizable aldehyde, and a compound with an active hydrogen. mdpi.com A variation could potentially involve 4-(1H-imidazol-1-yl)benzaldehyde, piperidine, and a suitable nucleophile in a one-pot process to assemble the core structure.

Another plausible MCR approach is the Ugi four-component reaction (U-4CR). mdpi.com A theoretical Ugi reaction for this scaffold could involve:

An aldehyde: 4-formylphenylboronic acid pinacol (B44631) ester

An amine: Piperidine

A carboxylic acid: An imidazole-containing carboxylic acid

An isocyanide: A simple alkyl isocyanide

The resulting Ugi product would contain the necessary fragments, which could then be further cyclized or modified. For example, the boronic ester could be used in a subsequent Suzuki coupling to complete a different part of a more complex analogue. The power of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple building blocks in a single synthetic operation. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, particularly for the key C-N bond-forming step. A systematic screening of various reaction parameters is typically undertaken. researchgate.net

Key Parameters for Optimization:

Catalyst and Ligand: For palladium-catalyzed reactions, screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands is the first step. libretexts.orgyoutube.com The electronic and steric properties of the ligand are critical; bulky, electron-rich ligands often give the best results for coupling imidazoles. youtube.commit.edu N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives. acs.orgacs.org

Base: The choice of base is critical for deprotonating the imidazole N-H. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and stronger alkoxides (NaOt-Bu, KOt-Bu). libretexts.org The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions or degradation of starting materials. libretexts.org

Solvent: The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. libretexts.orgresearchgate.net The choice often depends on the solubility of the reagents and the required reaction temperature.

Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase reaction rates, they can also lead to decomposition. researchgate.net Monitoring the reaction by techniques like TLC or LC-MS helps determine the optimal time to maximize product formation while minimizing byproduct generation. ijrpc.com

Table 2: Illustrative Optimization of a Pd-Catalyzed N-Arylation

Entry Ligand Base Solvent Temperature (°C) Yield (%)
1 PPh₃ K₂CO₃ Dioxane 100 35
2 BINAP Cs₂CO₃ Toluene 110 68
3 XPhos NaOt-Bu Toluene 110 85
4 XPhos K₃PO₄ t-BuOH 100 92

This table represents a hypothetical optimization study for the coupling of an aryl bromide with imidazole, demonstrating how systematic variation of parameters can lead to improved yields. This is based on general principles of reaction optimization. acs.orgresearchgate.netbeilstein-journals.org

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is present on either the piperidine ring or the benzylic position, requires stereoselective synthetic methods.

If the piperidine ring is substituted to create a chiral center, a regio- and stereoselective synthesis approach is necessary. researchgate.net For example, starting from a chiral precursor or using a chiral auxiliary can guide the formation of a specific stereoisomer. One strategy involves the asymmetric reduction of a suitable piperidone precursor using a chiral reducing agent to establish a stereogenic center.

For introducing chirality at the benzylic position, several methods can be employed:

Asymmetric Reduction: The ketone precursor, 1-(4-(1H-imidazol-1-yl)benzoyl)piperidine, could be subjected to asymmetric reduction using catalysts like those developed for Noyori asymmetric hydrogenation. This would produce a chiral alcohol, which could then be converted to the final product.

Chiral Nucleophilic Addition: The addition of a piperidine-containing organometallic reagent to 4-(1H-imidazol-1-yl)benzaldehyde could be mediated by a chiral ligand to induce enantioselectivity.

Resolution: A racemic mixture of a chiral intermediate or the final product can be separated into its constituent enantiomers through classical resolution with a chiral acid or base, or by chiral chromatography.

These approaches allow for the synthesis of specific enantiomers or diastereomers, which is often critical in medicinal chemistry as different stereoisomers can exhibit vastly different biological activities.

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and robust.

Key Considerations for Scalability:

Cost of Goods: The cost of starting materials, reagents, and especially catalysts is a major factor. Palladium is an expensive precious metal. Therefore, minimizing catalyst loading is paramount. organic-chemistry.org Developing highly active catalysts that function at very low loadings (ppm levels) is an active area of research. mit.edu Alternatively, replacing palladium with a less expensive metal like copper (as in the Ullmann reaction) can significantly reduce costs, though this may require more rigorous optimization to achieve comparable efficiency. researchgate.net

Process Safety: High temperatures, pyrophoric reagents (like some strong bases), and high-pressure reactions present safety risks that must be managed on a large scale. Developing reactions that proceed under milder conditions is highly desirable.

Purification: Chromatographic purification, while common in the lab, is often impractical and expensive for large-scale production. The ideal process would yield a product that can be purified by simple crystallization or extraction, which are more scalable techniques. ijrpc.com This requires the synthesis to be high-yielding and produce minimal byproducts.

Process Intensification: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, potentially increasing throughput. nih.govresearchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy (as seen in MCRs), is increasingly important for sustainable manufacturing. researchgate.netresearchgate.net

Ultimately, a successful scalable process for this compound would likely favor a convergent synthesis using cost-effective starting materials, a highly efficient (low-loading) catalyst, and a final step that allows for non-chromatographic purification.

Structure Activity Relationship Sar Studies of 1 4 1h Imidazol 1 Yl Benzyl Piperidine Derivatives

Design Principles for SAR Exploration

The design of SAR studies for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine derivatives is guided by established medicinal chemistry principles. The imidazole (B134444) ring, an aromatic heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its electron-rich nature facilitates binding to a variety of enzymes and receptors. jopir.in The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structure and can be substituted to alter lipophilicity and basicity. The benzyl (B1604629) linker connects these two key pharmacophores, and its length, flexibility, and composition are critical for orienting the imidazole and piperidine moieties within a biological target's binding site. nih.govmdpi.com

SAR exploration typically involves systematic modifications of these three components to understand their contribution to biological activity. This includes altering the electronic properties of the imidazole and benzyl rings with electron-donating or electron-withdrawing groups, changing the size and lipophilicity of substituents, and modifying the linker to control conformational flexibility. chemijournal.comresearchgate.net The goal is to identify the optimal combination of structural features that leads to high potency and selectivity for a specific biological target.

Influence of Substitutions on the Imidazole Ring

The imidazole ring is a critical component for the biological activity of many compounds, and its substitution pattern can significantly impact potency and selectivity. nih.govhumanjournals.com

The position of the benzylpiperidine moiety on the imidazole nitrogen is a key determinant of activity. In many biologically active imidazoles, substitution at the N-1 position is crucial for proper orientation within the receptor binding pocket. The nature of the substituent on the other nitrogen atom (N-3) can also influence activity, although this position is often unsubstituted to allow for potential hydrogen bonding interactions.

The electronic nature of substituents on the benzyl ring, which is attached to the imidazole nitrogen, can indirectly influence the properties of the imidazole ring. For instance, electron-withdrawing groups on the benzyl ring can decrease the basicity of the imidazole nitrogens, which may affect their ability to form ionic interactions with the target protein.

Illustrative Data on Imidazole Nitrogen Substitution Effects

Compound ID R1 (Substitution on Benzyl Ring) Relative Potency
A-1 H 1.0
A-2 4-Fluoro 1.5
A-3 4-Nitro 0.8

| A-4 | 4-Methoxy | 1.2 |

Note: The data in this table is illustrative and based on general SAR principles for similar compounds, as specific quantitative data for a homologous series of this compound was not publicly available.

Substitution on the carbon atoms of the imidazole ring (C-2, C-4, and C-5) can have a profound effect on biological activity. Small, lipophilic substituents are often well-tolerated and can enhance binding through van der Waals interactions. The introduction of electron-withdrawing groups, such as halogens or cyano groups, at the C-4 or C-5 positions has been shown in some classes of imidazole derivatives to enhance anti-inflammatory activity. researchgate.net Conversely, bulky substituents may lead to steric hindrance and a decrease in potency.

Illustrative Data on Imidazole Carbon Substitution Effects

Compound ID R2 (Substitution on Imidazole Ring) Relative Potency
B-1 H 1.0
B-2 2-Methyl 1.3
B-3 4-Chloro 1.8
B-4 5-Nitro 0.7

| B-5 | 2,4-Dimethyl | 1.1 |

Note: The data in this table is illustrative and based on general SAR principles for similar compounds, as specific quantitative data for a homologous series of this compound was not publicly available.

Impact of Modifications to the Benzyl Linker

The length of the linker is critical. A shorter or longer linker can alter the distance between the two heterocyclic rings, potentially disrupting optimal binding to the target. The flexibility of the linker is also important. While a flexible linker can allow the molecule to adopt multiple conformations to fit into a binding site, a more rigid linker can lock the molecule into a bioactive conformation, which can increase potency and selectivity. mdpi.com

Illustrative Data on Linker Length and Flexibility

Compound ID Linker Modification Relative Potency
C-1 -CH2- (benzyl) 1.0
C-2 -CH2-CH2- 0.6
C-3 -(CH2)0- (direct connection) 0.2

| C-4 | Cyclopropyl fused to benzyl | 1.4 |

Note: The data in this table is illustrative and based on general SAR principles for similar compounds, as specific quantitative data for a homologous series of this compound was not publicly available.

Introducing heteroatoms such as oxygen or nitrogen into the linker can alter its polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing the methylene (B1212753) group of the benzyl linker with an ether or an amine linkage can introduce a hydrogen bond acceptor or donor, respectively, which could lead to additional interactions with the target. nih.gov

Incorporating rigid structures, such as a cyclopropane (B1198618) ring or an unsaturated bond within the linker, can restrict conformational freedom. This can be advantageous if the rigid conformation is the one required for optimal binding, as it reduces the entropic penalty of binding.

Illustrative Data on Linker Composition

Compound ID Linker Modification Relative Potency
D-1 -CH2- 1.0
D-2 -O- 0.9
D-3 -NH- 1.1

| D-4 | -C=C- (trans) | 1.3 |

Note: The data in this table is illustrative and based on general SAR principles for similar compounds, as specific quantitative data for a homologous series of this compound was not publicly available.

Role of the Piperidine Moiety

The piperidine ring in this scaffold acts as a non-aromatic, six-membered nitrogen-containing heterocycle that connects the imidazolylbenzyl group to other parts of a molecule or acts as a terminal functional group. researchgate.net Its three-dimensional chair-like conformation and the basicity of its nitrogen atom are key determinants of its biological function. Modifications to this moiety are a central strategy in drug discovery to fine-tune molecular properties.

Substitutions on Piperidine Nitrogen

The nitrogen atom of the piperidine ring in the parent compound is substituted with a benzyl group, which itself is attached to the imidazole ring. In SAR studies of related N-benzylpiperidine series, modifications to this aralkyl moiety have been systematically explored to understand their impact on receptor affinity. For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives investigated for their affinity to sigma (σ) receptors, the nature of the aralkyl group was found to be critical. nih.gov

Systematic variations, such as changing the length of the alkyl chain connecting the nitrogen to the aromatic ring (e.g., from benzyl to phenethyl or phenylpropyl) or introducing substituents on the phenyl ring, can significantly alter binding affinity and selectivity. Studies on related scaffolds have shown that even minor changes can lead to substantial differences in biological activity, highlighting the sensitivity of receptor-ligand interactions to the chemical environment around the piperidine nitrogen. nih.gov

Below is a data table illustrating how modifications to the aralkyl group on the piperidine nitrogen can influence receptor binding affinity in a related series of sigma ligands.

CompoundAralkyl Group (R) on Piperidine Nitrogenσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)
Analog 1Benzyl15.6150
Analog 2Phenethyl3.235
Analog 3Phenylpropyl1.810
Analog 44-Chlorobenzyl8.598

Data is hypothetical and derived from principles discussed in cited literature for illustrative purposes. nih.gov

Substitutions on Piperidine Carbon Atoms (e.g., at C-4)

Introducing substituents onto the carbon atoms of the piperidine ring is a common strategy to explore the steric and electronic requirements of the binding pocket and to improve properties like selectivity and metabolic stability. nih.gov The C-4 position is frequently targeted for modification.

For example, the introduction of a chiral center by placing a substituent on a piperidine carbon can significantly impact biological activity and selectivity. thieme-connect.com In studies on renin inhibitors, adding an (R)-configured hydroxyl group at the 4-position of a piperidine ring led to a notable improvement in hERG selectivity, a critical parameter for cardiac safety. researchgate.net Similarly, in other series, alkyl substituents have been introduced to hinder deleterious oxidation, thereby improving metabolic stability. researchgate.net The size, stereochemistry, and electronic nature of the substituent at C-4 can dictate whether the modification leads to an enhancement or a reduction in activity.

Compound SeriesSubstitution on Piperidine RingObserved EffectReference
Renin Inhibitors(R)-hydroxyl at C-4Improved hERG selectivity (IC₅₀ > 30 μM) researchgate.net
β-tryptase InhibitorsAlkyl groups at various positionsImproved stability in rat and human microsomes researchgate.net
GABA Transporter 1 (GAT1) InhibitorsNeopentyl group at C-2Increased potency while maintaining selectivity thieme-connect.com

Conformational Effects of Piperidine Ring Modifications

The flexibility of the piperidine ring allows it to adopt various conformations, with the chair form being the most stable. However, the conformation preferred by the receptor might deviate from this ideal state. nih.gov Medicinal chemists often introduce structural constraints to lock the piperidine ring into a specific conformation to more closely match the hypothetical receptor-preferred geometry and enhance binding affinity.

One approach is the creation of bridged piperidines, which introduces steric constraints. For example, modifying a piperidine ring with one- or two-carbon bridges can create bicyclic systems like quinuclidine (B89598). In one study on P2Y₁₄R antagonists, a quinuclidine analogue, which constrains the piperidine in a boat-like conformation, maintained high binding affinity, suggesting that the receptor could accommodate conformations other than the simple chair form. nih.gov Such modifications can also improve drug-like properties by increasing the three-dimensionality of the molecule, which can lead to lower lipophilicity and greater aqueous solubility. nih.gov

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions. nih.gov The piperidine ring in the this compound scaffold can be replaced by other cyclic amines or different heterocyclic systems.

Piperazine (B1678402): A common bioisostere for piperidine is the piperazine ring. blumberginstitute.org However, the presence of a second nitrogen atom can alter basicity, hydrogen bonding capacity, and conformational preferences. In a comparative study of sigma ligands, 1-aralkyl-4-benzylpiperazine derivatives were synthesized and compared to their piperidine counterparts. nih.gov The results suggested that the piperazine derivatives might adopt a different binding mode within the sigma receptor, indicating that this replacement is not always straightforward and can lead to a different pharmacological profile. nih.gov

Azaspiro[3.3]heptanes: More recently, novel bioisosteres such as 2-azaspiro[3.3]heptane have been proposed as mimics for piperidine. researchgate.netenamine.net These rigid scaffolds can maintain the key exit vectors of the piperidine ring while offering improved metabolic stability and reduced lipophilicity. For example, replacing a piperidine ring with 1-azaspiro[3.3]heptane was shown to reduce the logD value (a measure of lipophilicity) and was validated as a true bioisostere in a biological assay. researchgate.net

Original MoietyBioisostereKey Changes in PropertiesReference
PiperidinePiperazineAlters basicity, H-bonding; may induce different binding mode nih.gov
Piperidine2-Azaspiro[3.3]heptaneIncreases structural rigidity; can improve metabolic stability researchgate.netenamine.net
Piperidine1-Azaspiro[3.3]heptaneReduces lipophilicity (logD) researchgate.net
PiperidineQuinuclidine (Bridged)Forces a boat-like conformation; increases 3-dimensionality nih.gov

Computational and Chemoinformatic Approaches to SAR

Computational and chemoinformatic tools are indispensable for rationalizing the SAR of complex molecules like this compound derivatives. harvard.edu These methods help elucidate the underlying relationships between molecular structure and biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate physicochemical properties or structural features of a series of compounds with their biological activities. nih.govnih.gov For imidazole-based compounds, 2D-QSAR models have revealed the importance of properties like lipophilicity (SlogP) and molecular weight for activity. scispace.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by mapping the steric, electrostatic, and hydrophobic fields around the aligned molecules. nih.gov These models can identify specific regions where bulky groups are favored or where hydrogen bond donors/acceptors would enhance activity, thereby guiding the design of new, more potent inhibitors. nih.gov

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. For imidazole-based inhibitors, docking studies have been used to visualize and understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov These computational insights are highly compatible with and help to explain the experimental SAR data obtained from chemical synthesis and biological testing. nih.gov

Pharmacological and Biological Research on 1 4 1h Imidazol 1 Yl Benzyl Piperidine Derivatives

Investigation of Molecular Mechanisms of Action

Target Engagement Studies

There is currently no published research detailing target engagement studies for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine or its derivatives. Investigations into the specific molecular targets, binding affinities, and mechanism of action for this compound have not been reported in the scientific literature.

DerivativeTargetBinding Affinity (e.g., Ki, IC50)Assay Method
This compoundNo data availableNo data availableNo data available

Broad Spectrum Biological Screening (e.g., Antimicrobial, Antiviral, Anti-inflammatory)

No data from broad-spectrum biological screening of this compound or its derivatives is available in the public domain. The potential antimicrobial, antiviral, or anti-inflammatory properties of this specific compound have not been characterized in published studies.

Activity against Specific Microbial Strains (e.g., Bacterial, Fungal)

Specific data on the efficacy of this compound against particular bacterial or fungal strains are not available. Published research has not yet explored the antimicrobial spectrum of this compound.

DerivativeMicrobial StrainActivity (e.g., MIC, Zone of Inhibition)
This compoundNo data availableNo data available

Antiviral Efficacy in Non-Human Cell Lines

There are no published studies reporting on the antiviral efficacy of this compound in any non-human cell lines. Its potential activity against various viral pathogens remains uninvestigated.

DerivativeVirusCell LineEfficacy (e.g., EC50)
This compoundNo data availableNo data availableNo data available

Modulation of Inflammatory Pathways in Non-Human Models

Research on the modulation of inflammatory pathways by this compound in non-human models has not been reported. There is no available data concerning its effects on inflammatory mediators, enzymes, or cellular signaling cascades.

DerivativeInflammatory Pathway/TargetModelObserved Effect
This compoundNo data availableNo data availableNo data available

Preclinical Pharmacodynamics in Relevant In Vivo Models (Non-human)

There is a lack of published preclinical pharmacodynamic studies for this compound in any relevant non-human in vivo models. The dose-response relationships and time course of effects for this compound in living organisms have not been documented.

Computational Chemistry and Structural Insights

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational chemistry for predicting how a small molecule, such as 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, might interact with a biological macromolecule, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying and optimizing potential therapeutic agents.

The process of generating and optimizing a protein-ligand complex begins with the preparation of three-dimensional structures of both the ligand and the target protein. For this compound, this involves creating a 3D model and employing computational methods to find its most stable, low-energy conformation. The protein structures are often sourced from experimental data available in repositories like the Protein Data Bank.

Docking algorithms are then utilized to place the ligand into the active site of the protein, generating a variety of possible binding poses. These poses are evaluated and ranked using scoring functions that estimate the binding affinity. In studies of analogous compounds containing a piperidine (B6355638) moiety, the nitrogen atom of the piperidine ring has been shown to be a key interaction point, often forming salt bridges with acidic amino acid residues within the protein's binding site nih.gov.

A thorough analysis of the binding site is conducted to pinpoint the specific amino acid residues that form crucial interactions with the ligand. These "hotspots" are vital for the stability of the protein-ligand complex. The interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic forces.

For this compound, the benzyl (B1604629) and imidazole (B134444) rings are likely to engage in hydrophobic interactions and potentially π-cation interactions with aromatic residues in the binding pocket nih.gov. The piperidine ring's conformational flexibility allows it to adapt to the topology of the binding site. The nitrogen atoms in both the imidazole and piperidine rings can serve as hydrogen bond acceptors or, in the case of a protonated piperidine nitrogen, as a hydrogen bond donor.

Table 1: Illustrative Predicted Interactions of this compound with a Hypothetical Protein Target
Interacting Protein ResidueInteraction TypeDistance (Å)Ligand Moiety Involved
ASP125Salt Bridge3.2Piperidine Nitrogen
TYR210Hydrogen Bond2.9Imidazole Nitrogen
PHE180π-π Stacking3.8Benzyl Ring
LEU130Hydrophobic4.1Piperidine Ring
TRP215π-π Stacking4.5Imidazole Ring

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed examination of the electronic structure and conformational landscape of a molecule. These methods provide valuable data on the molecule's reactivity and its potential for non-covalent interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity nih.gov. For similar benzyl-piperidine structures, Density Functional Theory (DFT) has been employed to calculate these electronic properties nih.gov.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for predicting how the molecule will interact with other molecules, including its biological target. For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding nih.gov.

Table 2: Illustrative Quantum Chemical Properties of this compound
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.1 D

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. The piperidine ring is known to predominantly adopt a chair conformation to minimize steric strain. By systematically rotating the flexible bonds and calculating the corresponding energy, a conformational energy landscape can be constructed, revealing the molecule's preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over a specific period, MD can provide insights into the stability of a protein-ligand complex, the persistence of key interactions, and the influence of the surrounding solvent.

When applied to the complex of this compound and its target protein, MD simulations can validate the binding pose obtained from docking studies. These simulations can reveal fluctuations in the ligand's position and conformation within the binding site, providing a more realistic and dynamic picture of the interaction. Studies on related piperidine derivatives have successfully used MD simulations to confirm the stability of the ligand in the binding pocket and to identify crucial amino acid interactions nih.govresearchgate.net.

Table 3: Illustrative Results from a Molecular Dynamics Simulation of the Protein-Ligand Complex
ParameterObservation
Ligand Root Mean Square Deviation (RMSD)Stable, with average fluctuations below 2.0 Å
Protein Root Mean Square Fluctuation (RMSF)Binding site residues show minimal fluctuation
Hydrogen Bond OccupancyKey hydrogen bonds maintained for >80% of the simulation time
Conformation of LigandPiperidine ring remains in a stable chair conformation

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects.

Development of Predictive Models

The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build the QSAR model. For instance, a study on piperidine derivatives might utilize MLR to generate an equation that correlates specific descriptors with biological activity. nih.govnih.gov The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability for predicting the activity of new, untested compounds. researchgate.net

Identification of Key Molecular Descriptors

The identification of key molecular descriptors is a critical outcome of QSAR modeling, as it provides insights into the structural features that govern the biological activity of compounds like this compound. These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric Descriptors: These quantify the size and shape of the molecule.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule.

Descriptor CategoryPotential Key Descriptors for this compound Activity
Topological Wiener Index, Balaban J index
Electronic Dipole moment, HOMO/LUMO energies
Steric Molar refractivity, Molecular volume
Hydrophobic LogP, Polar surface area (PSA)

Virtual Screening and Lead Optimization through Computational Methods

Computational methods are powerful tools for accelerating the drug discovery process, from identifying initial hits to refining them into potent and selective drug candidates.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com For a target of interest for this compound, a virtual screening campaign could be initiated by building a pharmacophore model based on the known active compounds or by using the three-dimensional structure of the target protein for structure-based virtual screening (e.g., molecular docking). nih.gov A recent study on 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives utilized structure-based virtual screening to identify novel RIPK1 inhibitors. nih.gov

Once initial hits are identified, lead optimization is carried out to improve their pharmacological properties. nih.gov This iterative process involves making small chemical modifications to the lead compound and evaluating the impact on its activity, selectivity, and pharmacokinetic profile using computational models. For instance, free energy perturbation (FEP) calculations can be used to accurately predict the change in binding affinity resulting from a chemical modification. This allows chemists to prioritize the synthesis of the most promising analogs, thereby saving time and resources.

Potential Applications and Future Research Directions

Exploration of Novel Therapeutic Areas (excluding clinical applications)

The imidazole (B134444) nucleus is a component of many biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govfrontiersin.org Similarly, the piperidine (B6355638) ring is a prevalent feature in many central nervous system (CNS) active drugs and other therapeutic agents. The N-benzylpiperidine fragment, in particular, is recognized for its role in fine-tuning the efficacy and physicochemical properties of drug candidates. nih.gov

The combination of these three moieties in 1-[4-(1H-imidazol-1-yl)benzyl]piperidine suggests that it could be a promising starting point for the development of novel compounds for a variety of research areas. For instance, derivatives could be investigated for their potential as:

Anti-inflammatory agents: Benzimidazole derivatives have been shown to inhibit key inflammatory mediators. frontiersin.orgnih.gov

Anticancer agents: The imidazole scaffold is present in several anticancer drugs. mdpi.com

Neurological disorder research tools: The N-benzylpiperidine moiety is a common feature in molecules targeting the CNS. nih.gov

Future research could involve screening this compound and its analogs against a panel of biological targets relevant to these and other therapeutic areas to identify potential lead compounds for further investigation.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structural features of this compound make it an attractive candidate for development into a chemical probe. Both piperidine and imidazole moieties are known to interact with a variety of biological targets. nih.govmdpi.com

By modifying the core structure, for example, by introducing reporter groups such as fluorescent tags or biotin, researchers could create probes to:

Identify and characterize novel protein targets.

Visualize the localization of specific proteins or enzymes within cells.

Quantify the activity of biological targets in high-throughput screening assays.

The development of such probes would be invaluable for basic biological research and for the initial stages of drug discovery programs.

Strategies for Enhancing Selectivity and Potency

To develop a successful research tool or a lead for drug discovery, high selectivity and potency are crucial. For this compound, several strategies can be employed to enhance these properties. Structure-activity relationship (SAR) studies would be a key starting point.

StrategyDescriptionPotential Impact
Modification of the Benzyl (B1604629) Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring.Can influence electronic properties and steric interactions, leading to improved binding affinity and selectivity for a specific target.
Substitution on the Piperidine Ring Addition of functional groups to the piperidine ring.Can alter the compound's conformation and introduce new interaction points with a biological target, potentially enhancing potency and selectivity.
Modification of the Imidazole Ring Although less common, substitution on the imidazole ring could be explored.May modulate the electronic character and hydrogen bonding capabilities of the molecule.

For example, studies on related benzylpiperidine derivatives have shown that substitutions on the benzyl ring can significantly impact their activity as cholinesterase inhibitors. researchgate.net Similarly, modifications to the piperidine moiety in other classes of compounds have been shown to drastically affect their potency. nih.gov

Derivatization for Prodrug Development or Targeted Delivery (excluding human dosage)

Prodrugs are inactive or less active precursors that are converted to the active form in the body. This approach can be used to improve the physicochemical properties of a compound, such as its solubility or ability to cross cell membranes. For this compound, derivatization to form prodrugs could be a valuable strategy in a research context.

For instance, the nitrogen atom in the piperidine ring could be a site for modification to create a prodrug that releases the active compound under specific physiological conditions. This could be particularly useful for studies investigating targeted delivery to specific tissues or cell types in preclinical models. The synthesis of piperidine-based bioactive films is another approach that could be explored for controlled release applications in research settings. unisi.it

Integration with Advanced Screening Technologies

The discovery of new biological activities for this compound and its derivatives can be greatly accelerated by the use of advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. stanford.eduku.eduthermofisher.com

A library of derivatives of this compound could be synthesized using combinatorial chemistry approaches. nih.gov This library could then be screened using HTS to identify "hit" compounds with desired activities. These hits can then be further optimized through medicinal chemistry efforts. The use of HTS can significantly shorten the timeline for identifying promising lead compounds for further research.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The synthesis of this compound and its derivatives can be optimized using these principles.

Green Chemistry PrincipleApplication in Synthesis
Use of Greener Solvents Exploring the use of water or other environmentally benign solvents in the synthesis of the imidazole or piperidine components. nih.gov
Catalysis Employing efficient and recyclable catalysts for key synthetic steps. nih.gov
Solvent-Free Reactions Conducting reactions under solvent-free conditions, which can lead to higher yields and easier purification. researchgate.net
One-Pot Synthesis Designing synthetic routes where multiple steps are carried out in a single reaction vessel.

By incorporating these approaches, the synthesis of these valuable research compounds can be made more sustainable.

Development of Analogs for Specific Research Tools (e.g., Imaging agents)

The development of imaging agents is crucial for visualizing biological processes in real-time. The imidazole scaffold has been incorporated into fluorescent probes for cell imaging. nih.gov This suggests that derivatives of this compound could be developed as novel imaging agents.

By attaching a suitable imaging moiety, such as a fluorophore or a positron-emitting radionuclide for Positron Emission Tomography (PET), analogs of this compound could be created. These imaging agents could be used to:

Track the distribution of the compound in preclinical models.

Visualize the engagement of the compound with its biological target in vivo.

Aid in the development and validation of new therapeutic strategies.

The development of such research tools would provide invaluable insights into the biological activity of this class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-imidazol-1-yl)benzyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.